molecular formula C14H17NS B1518153 [1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine CAS No. 1218404-81-9

[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine

Cat. No. B1518153
CAS RN: 1218404-81-9
M. Wt: 231.36 g/mol
InChI Key: BJAJMOZGDQACAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which are structurally similar to the compound , has been reviewed. The review covers novel and modified methods for the synthesis of these derivatives, including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .


Molecular Structure Analysis

The molecular structure of “1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine” is represented by the InChI code 1S/C14H17NS/c1-9-7-11(9)14(15-2)12-8-16-13-6-4-3-5-10(12)13/h3-6,8-9,11,14-15H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine” is a liquid at room temperature. It has a molecular weight of 231.36 .

Scientific Research Applications

Antitumor Properties and Mechanism

  • A class of compounds including 2-(4-aminophenyl)benzothiazoles, structurally similar to "1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine," has shown potent antitumor properties in vitro and in vivo. The mechanism involves induction and biotransformation by cytochrome P 450 1A1, leading to both active and inactive metabolites. Water-soluble, chemically stable prodrugs of this class revert to their parent amine in vivo, showing promise in retarding breast and ovarian tumor growth with manageable side effects (Bradshaw et al., 2002).

Lewis Acid-Catalyzed Ring-Opening

  • A study on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, which is relevant to the structure of "1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine," shows that this reaction proceeds at room temperature while preserving enantiomeric purity. This methodology contributes to the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of Benzodioxanes

  • Research into WB 4101-related benzodioxanes, which bear structural resemblance, indicates their potential in differentiating affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. The study focuses on the role of the ethylene chain separating the amine and phenoxy units and its impact on biological activity (Bolognesi et al., 1999).

C–S Coupling Reaction of Tertiary Benzylic Amines

Antitumor Activity of Benzothiazoles Derivatives

  • 2-(4-Aminophenyl)benzothiazoles and their derivatives display significant antitumor activity against various cell lines. Metabolic inactivation and transformation play a key role in their mechanism of action. This research aligns with the potential antitumor applications of compounds structurally related to "1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine" (Chua et al., 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the following hazard statements: H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(1-benzothiophen-3-yl)-N-methyl-1-(2-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-9-7-11(9)14(15-2)12-8-16-13-6-4-3-5-10(12)13/h3-6,8-9,11,14-15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJMOZGDQACAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(C2=CSC3=CC=CC=C32)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
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[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
Reactant of Route 6
[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine

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